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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical evolution and synthetic methodologies of

reactive dyes. From their groundbreaking discovery to the sophisticated bifunctional and

polyfunctional systems of today, this document provides a comprehensive overview for

professionals in the chemical and materials sciences. Detailed experimental protocols for key

reactive dye classes are presented, alongside comparative data on their performance

characteristics. Visualizations of historical progression, synthetic pathways, and reaction

mechanisms are included to facilitate a deeper understanding of this pivotal class of colorants.

Historical Development of Reactive Dyes
The advent of reactive dyes marked a paradigm shift in the coloration of cellulosic fibers,

enabling for the first time the formation of a direct, covalent bond between the dye molecule

and the substrate. This innovation overcame the significant limitations of preceding dye

classes, which relied on weaker physical interactions, leading to poor wash fastness.

The journey to this discovery was incremental, with early explorations into dyes that could

chemically interact with fibers dating back to the late 19th and early 20th centuries. However, it

was the seminal work of Ian Rattee and William Stephen at Imperial Chemical Industries (ICI)

in 1954 that culminated in the first commercially viable reactive dyes.[1][2][3][4][5] They

discovered that dyes containing a dichlorotriazinyl group could react with the hydroxyl groups

of cellulose under alkaline conditions to form a stable ether linkage.[2][3]
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This breakthrough led to the commercial launch of the Procion MX dyes by ICI in 1956, a

milestone that heralded the era of reactive dyeing.[3] The initial range included Procion Yellow

R, Procion Brilliant Red 2B, and Procion Blue 3G.[1] Following this pioneering work, other

chemical companies rapidly entered the field, introducing a variety of reactive groups and

expanding the chromophoric diversity of this new dye class.

A timeline of significant milestones in the development of reactive dyes is presented below.
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A timeline of key milestones in the development of reactive dyes.

General Structure and Reaction Mechanism
A reactive dye molecule is typically composed of four key components: the chromophore, the

reactive group, a bridging group, and solubilizing groups.
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(e.g., Azo, Anthraquinone)
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Solubilizing Group
(e.g., -SO3H)

Ensures Water Solubility

Reactive Group
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Forms Covalent Bond
with Fiber
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The general molecular structure of a reactive dye.
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The reaction mechanism with cellulosic fibers, such as cotton, involves the nucleophilic attack

of the ionized hydroxyl groups of the cellulose on the electrophilic center of the reactive group.

This reaction is typically carried out under alkaline conditions to promote the formation of the

cellulosate anion.

Cellulose Fiber

Reactive Dye

Cell-OH Cell-O-+ OH- (Alkali)

Dye-Reactive Group

Dye-O-Cell
(Covalent Bond)

Nucleophilic Attack
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The general reaction mechanism of a reactive dye with cellulose.

A competing and undesirable reaction is the hydrolysis of the reactive dye, where the reactive

group reacts with hydroxide ions from the water, rendering the dye incapable of bonding with

the fiber. Efficient dyeing processes aim to maximize the fixation of the dye to the fiber while

minimizing hydrolysis.

Synthesis of Major Classes of Reactive Dyes
The synthesis of reactive dyes involves the chemical linkage of a chromophoric system to a

reactive group, often via a bridging group. The following sections provide an overview of the

synthesis of key classes of reactive dyes, along with representative experimental protocols.

Dichlorotriazine (DCT) and Monochlorotriazine (MCT)
Dyes
Triazine-based reactive dyes are synthesized from cyanuric chloride (2,4,6-trichloro-1,3,5-

triazine). The high reactivity of the chlorine atoms allows for sequential substitution reactions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b576935?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b576935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Pathway for Triazine-Based Dyes:

Cyanuric Chloride

First Condensation
(0-5 °C, pH 4-5) Dichlorotriazine (DCT) Dye

Chromophore-NH2 Second Condensation
(30-40 °C, pH 6-7) Monochlorotriazine (MCT) Dye

Amine or Aniline Derivative
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General synthesis pathway for dichlorotriazine and monochlorotriazine reactive dyes.

Experimental Protocol: Synthesis of a Monochlorotriazine (MCT) Azo Dye

This protocol describes the synthesis of a simple orange MCT reactive dye.

Step 1: Diazotization of Sulfanilic Acid

In a 250 mL beaker, dissolve 1.73 g (0.01 mol) of sulfanilic acid in 50 mL of 2% sodium

carbonate solution by warming.

Cool the solution to 0-5 °C in an ice bath.

Add a solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of water.

Slowly add this mixture to a beaker containing 2.5 mL of concentrated hydrochloric acid and

10 g of crushed ice with constant stirring.

Continue stirring for 15 minutes at 0-5 °C. The completion of diazotization can be checked

with starch-iodide paper (a blue-black color indicates excess nitrous acid).

Step 2: Preparation of the Coupling Component (Salicylic Acid Solution)

In a 500 mL beaker, dissolve 1.38 g (0.01 mol) of salicylic acid in 50 mL of 10% sodium

hydroxide solution.
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Cool the solution to 0-5 °C in an ice bath.

Step 3: Coupling Reaction

Slowly add the diazonium salt solution from Step 1 to the salicylic acid solution from Step 2

with vigorous stirring, maintaining the temperature at 0-5 °C.

Maintain the pH of the reaction mixture at 8-9 by the addition of 10% sodium carbonate

solution.

Continue stirring for 2 hours at 0-5 °C.

The resulting monoazo dye is salted out by adding 20% by volume of sodium chloride,

filtered, and washed with a small amount of brine.

Step 4: Condensation with Cyanuric Chloride to form DCT Intermediate

In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer,

prepare a fine suspension of 1.84 g (0.01 mol) of cyanuric chloride in 50 mL of acetone and

50 g of crushed ice.

Slowly add a neutral solution of the monoazo dye from Step 3 (dissolved in a minimum

amount of water) to the cyanuric chloride suspension, maintaining the temperature at 0-5 °C

and the pH at 6-7 with the addition of 10% sodium carbonate solution.

Stir the reaction mixture for 4 hours at 0-5 °C.

Step 5: Condensation to form MCT Dye

To the DCT intermediate solution from Step 4, add 0.93 g (0.01 mol) of aniline.

Raise the temperature to 35-40 °C and maintain the pH at 6-7 with 10% sodium carbonate

solution.

Stir the reaction mixture for 4-6 hours until the reaction is complete (monitored by TLC).

The final MCT dye is precipitated by the addition of sodium chloride, filtered, washed with

brine, and dried.
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Vinyl Sulfone (VS) Dyes
Vinyl sulfone reactive dyes are typically synthesized using 4-β-sulfatoethylsulfone aniline as a

key intermediate. The reactive vinyl sulfone group is formed in situ under alkaline conditions

during the dyeing process.

Synthesis Pathway for Vinyl Sulfone Dyes:

4-β-Sulfatoethylsulfone
Aniline

Diazotization
(0-5 °C, HCl, NaNO2) Diazo Salt

Coupling Reaction
(e.g., with H-acid) Vinyl Sulfone (VS) Dye

Coupling Component
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General synthesis pathway for vinyl sulfone reactive dyes.

Experimental Protocol: Synthesis of a Vinyl Sulfone Azo Dye (e.g., a precursor to C.I. Reactive

Black 5)

Step 1: Diazotization of 4-β-Sulfatoethylsulfone Aniline

In a 500 mL beaker, stir 2.81 g (0.01 mol) of 4-β-sulfatoethylsulfone aniline in 100 mL of

water.

Add 2.5 mL of concentrated hydrochloric acid and cool the mixture to 0-5 °C with an ice bath.

Slowly add a solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of water, keeping the

temperature below 5 °C.

Stir for 30 minutes at 0-5 °C. Remove excess nitrous acid with a small amount of sulfamic

acid if necessary.

Step 2: Coupling with H-acid
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In a separate 500 mL beaker, dissolve 3.19 g (0.01 mol) of H-acid (4-amino-5-

hydroxynaphthalene-2,7-disulfonic acid) in 100 mL of water, adjusting the pH to 6-7 with

sodium carbonate to aid dissolution.

Cool the H-acid solution to 0-5 °C.

Slowly add the diazonium salt solution from Step 1 to the H-acid solution with vigorous

stirring.

Maintain the pH of the reaction mixture at 5-6 with the addition of 10% sodium carbonate

solution.

Continue stirring for 3-4 hours at 0-5 °C.

The resulting dye is precipitated by the addition of sodium chloride, filtered, and dried.

Bifunctional Reactive Dyes
Bifunctional reactive dyes contain two reactive groups per molecule, which can be of the same

type (homo-bifunctional) or different types (hetero-bifunctional). These dyes offer higher fixation

efficiencies as they have two opportunities to react with the fiber. A common example is the

MCT-VS hetero-bifunctional dye.

The synthesis of these dyes is more complex, often involving the sequential introduction of the

two different reactive groups onto the chromophore.

Quantitative Data on Reactive Dye Performance
The performance of reactive dyes is evaluated based on several key parameters, including

fixation efficiency, exhaustion, and fastness properties.

Table 1: Typical Fixation Efficiencies of Different Reactive Dye Classes on Cotton
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Reactive Dye Class Reactive Group(s)
Typical Fixation Efficiency
(%)

Dichlorotriazine (Cold Brand) -Cl 60-70

Monochlorotriazine (Hot

Brand)
-Cl 70-80

Vinyl Sulfone -SO₂CH=CH₂ 80-90

Homo-bifunctional (e.g., bis-

MCT)
Two -Cl 85-95

Hetero-bifunctional (e.g., MCT-

VS)
-Cl and -SO₂CH=CH₂ > 90

Table 2: Comparison of Fastness Properties of Commercial Reactive Dyes on Cotton (ISO

Standards)

Dye Type
Light Fastness
(Blue Wool Scale 1-
8)

Wash Fastness
(Grey Scale 1-5,
Change in Shade)

Rubbing Fastness
(Grey Scale 1-5,
Staining)

Monofunctional

C.I. Reactive Red 2 3-4 4 3-4

C.I. Reactive Blue 19 4 4-5 4

C.I. Reactive Yellow

37
4-5 4-5 4

Bifunctional

C.I. Reactive Red 195 5 5 4-5

C.I. Reactive Black 5 5-6 5 4-5

C.I. Reactive Blue 222 5 5 4-5

Note: Fastness properties can vary depending on the specific dye structure, dyeing conditions,

and substrate.
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Conclusion
The development of reactive dyes has been a continuous journey of innovation, driven by the

need for higher performance, greater efficiency, and improved environmental sustainability.

From the initial discovery of triazine-based systems to the sophisticated multi-functional dyes of

today, the field has evolved to offer a wide gamut of brilliant and fast shades for cellulosic

fibers. The synthetic pathways, while based on fundamental organic chemistry principles, have

been refined to produce dyes with tailored reactivity and application properties. For researchers

and professionals in related fields, a thorough understanding of the historical context, chemical

principles, and synthetic methodologies of reactive dyes is crucial for the development of new

materials and processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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